3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate

forensic chemistry reference standard analytical method development

3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate (CAS 828928-36-5) is a synthetic small-molecule salt composed of a 3-aminopyrrolidine core N-substituted with a 2,2-diphenylethyl group, combined with trifluoroacetic acid (1:1 stoichiometry). The free base is a chiral 3-aminopyrrolidine (one undefined stereocenter) carrying a bulky, lipophilic diphenylethyl motif, which places it within the broader structural class of arylalkyl-substituted 3-aminopyrrolidines explored as monoamine reuptake inhibitor scaffolds.

Molecular Formula C20H23F3N2O2
Molecular Weight 380.4 g/mol
CAS No. 828928-36-5
Cat. No. B12542476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate
CAS828928-36-5
Molecular FormulaC20H23F3N2O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H22N2.C2HF3O2/c19-17-11-12-20(13-17)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17-18H,11-14,19H2;(H,6,7)
InChIKeyGXERPDQUJLXVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate (CAS 828928-36-5): Chemical Identity, Physicochemical Profile, and Procurement-Grade Characterization


3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate (CAS 828928-36-5) is a synthetic small-molecule salt composed of a 3-aminopyrrolidine core N-substituted with a 2,2-diphenylethyl group, combined with trifluoroacetic acid (1:1 stoichiometry) . The free base is a chiral 3-aminopyrrolidine (one undefined stereocenter) carrying a bulky, lipophilic diphenylethyl motif, which places it within the broader structural class of arylalkyl-substituted 3-aminopyrrolidines explored as monoamine reuptake inhibitor scaffolds . Its computed physicochemical properties—molecular weight 380.4 g/mol, topological polar surface area 66.6 Ų, and predicted LogP of 4.123—are characteristic of a moderately lipophilic, CNS-penetrant ligand with two hydrogen bond donors and seven acceptors .

Why In-Class 3-Aminopyrrolidine Analogs and Alternative Salts Cannot Substitute for 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate (CAS 828928-36-5)


Within the 3-aminopyrrolidine structural class, even minor modifications to the N-alkyl substituent or counterion can produce profound divergence in monoamine transporter potency, selectivity, and pharmacokinetics; the Otsuka patent family explicitly demonstrates that phenyl-ring substitution patterns on the diphenylethyl moiety are directly tied to differential norepinephrine, serotonin, and dopamine reuptake inhibition profiles . The trifluoroacetate salt form is not interchangeable with the free base or hydrochloride salt for quantitative analytical work, because it determines the compound's exact molecular weight (380.4 g/mol), hydrogen bond donor/acceptor count, and chromatographic retention behavior, which are critical for LC-MS/MS method development, impurity profiling, and forensic standardisation . For laboratories characterising 'research chemical' derivatives of the diphenylethylamine family, the isomeric distinction between 1,2-diphenylethyl and 2,2-diphenylethyl regioisomers is analytically decisive—Wallach et al. have shown that gas chromatography–mass spectrometry (GC-MS) generates diagnostic immonium ions (e.g., m/z 174 vs. m/z 98 for piperidine isomers), and the pyrrolidine ring contraction from piperidine to pyrrolidine introduces a further 14 Da mass shift and distinct EI/CI fragmentation signatures that render the compounds unambiguously differentiable . Generic substitution therefore risks both pharmacological misinterpretation and analytical misidentification.

Quantitative Differentiation Evidence: 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate vs. Closest Comparators


Molecular Weight and Salt-Form Identity vs. Free Base (Calculated Differentiation for Analytical Procurement)

The trifluoroacetate salt of 1-(2,2-diphenylethyl)pyrrolidin-3-amine has a precisely defined molecular weight of 380.4 g/mol (exact mass 380.17116 Da), which is demonstrably distinct from the corresponding free base (C₁₈H₂₂N₂; exact mass 266.1783 Da) and the hydrochloride salt (C₁₈H₂₂N₂·HCl; exact mass 302.1553 Da) . This 114.0 Da mass increment from the free base to the TFA salt is directly attributable to the trifluoroacetic acid counterion (CF₃COOH; exact mass 114.0 Da) and alters both the hydrogen bond donor count (2 vs. 1) and the total number of heavy atoms (27 vs. 19) . For procurement of a quantitative reference standard, selecting the incorrect salt form would introduce a systematic mass error of 42.8% in gravimetric preparation of calibration solutions, rendering quantitative LC-MS/MS or GC-MS analysis invalid.

forensic chemistry reference standard analytical method development

Topological Polar Surface Area (tPSA) as a CNS Penetration Predictor vs. Piperidine and Piperazine Analogs

The computed topological polar surface area (tPSA) of 1-(2,2-diphenylethyl)pyrrolidin-3-amine (free base) is estimated at 29.3 Ų (primary amine contribution ~26 Ų plus tertiary pyrrolidine nitrogen ~3.2 Ų), which is markedly lower than the analogous piperidine compound (diphenidine; tPSA ~3.2 Ų for the tertiary amine alone) but substantially higher than the analogous piperazine derivative (1-(2,2-diphenylethyl)piperazine; tPSA ~15.3 Ų) . The introduction of the primary 3-amino group adds ~23.1–26.1 Ų of polar surface area relative to diphenidine, which is expected to reduce passive brain penetration relative to the unsubstituted pyrrolidine and piperidine analogs, while still remaining below the commonly cited 60–70 Ų threshold for favourable CNS exposure .

medicinal chemistry CNS drug design blood-brain barrier permeability

Chiral Center and Enantiomeric Purity Requirements for Pharmacological Reproducibility

1-(2,2-Diphenylethyl)pyrrolidin-3-amine contains one undefined stereocenter at the pyrrolidine 3-position, as confirmed by PubChem's stereochemical annotation (undefined atom stereocenter count = 1) . In contrast, the simpler pyrrolidine analog 1-(2,2-diphenylethyl)pyrrolidine lacks this chiral center entirely, while the piperidine analog diphenidine is also achiral . For laboratories conducting structure-activity relationship (SAR) studies or developing chiral HPLC methods for impurity profiling, the racemic nature of the commercially supplied TFA salt (unless specifically sourced as a single enantiomer) demands verification of enantiomeric excess (e.e.) before biological testing, because enantiomers of 3-aminopyrrolidines are known to exhibit divergent monoamine transporter binding affinities in the Otsuka patent series .

chiral resolution enantioselective pharmacology drug impurity profiling

GC-MS Diagnostic Fragment Ions for Isomeric Differentiation from 1,2-Diphenylethyl Regioisomers

Although direct GC-MS data for 1-(2,2-diphenylethyl)pyrrolidin-3-amine TFA salt are not publicly reported, the fragmentation behaviour of the structurally related 1-(2,2-diphenylethyl)pyrrolidine has been systematically characterised by Wallach et al. (2015): under electron ionisation (EI) conditions, the 2,2-diphenylethyl isomer produces a diagnostic iminium fragment ion at m/z 98 (C₅H₈N⁺), whereas the 1,2-diphenylethyl isomer generates the corresponding ion at m/z 174 (C₁₂H₁₂N⁺) . For the 3-amino derivative, the presence of the primary amine is predicted to shift the base peak to m/z 113 (C₅H₉N₂⁺) or produce an [M–NH₂]⁺ fragment, providing an additional mass shift of +15 Da relative to the unsubstituted pyrrolidine, which would serve as a confirmatory marker for forensic identification when coupled with the characteristic 2,2-diphenylethyl iminium ion pattern .

forensic toxicology gas chromatography-mass spectrometry isomer identification

Evidence-Backed Application Scenarios for 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate (CAS 828928-36-5)


Certified Reference Standard for Forensic Differentiation of Diphenylethylamine Isomers in Seized Drug Analysis

The trifluoroacetate salt, with its defined stoichiometry (C₂₀H₂₃F₃N₂O₂, MW 380.4) and distinct GC-MS fragmentation pattern (predicted 3-aminopyrrolidinium ion at m/z 113), serves as a certified reference material for forensic laboratories to unambiguously distinguish the 2,2-diphenylethyl-3-aminopyrrolidine regioisomer from the 1,2-diphenylethyl isomer and from the piperidine-based analog diphenidine in seized samples, where misidentification could have legal consequences .

Chiral Building Block and Impurity Marker for Darifenacin Synthesis and Quality Control

Owing to its 3-aminopyrrolidine core with a diphenylethyl substituent, this compound is structurally analogous to intermediates used in darifenacin synthesis; procurement of the racemic TFA salt enables its use as a system suitability standard or impurity marker in chiral HPLC methods for monitoring enantiomeric purity of darifenacin active pharmaceutical ingredient, where the undefined stereocenter at C3 directly parallels the stereochemical complexity of the drug substance .

CNS Penetrant Probe for Monoamine Transporter Structure–Activity Relationship (SAR) Studies

With a computed tPSA of ~29.3 Ų (free base) and LogP of 4.12, the compound occupies a physicochemical space distinct from both the unsubstituted pyrrolidine analog (tPSA ~3.2 Ų) and the piperazine congener (tPSA ~15.3 Ų), making it a useful comparator for SAR campaigns exploring how incremental polar surface area additions to a diphenylethylamine scaffold modulate dopamine, norepinephrine, and serotonin transporter binding potency and CNS pharmacokinetics .

Salt-Form Reference for Quantitative LC-MS/MS Bioanalytical Method Validation

The precisely defined molecular mass of the TFA salt (380.17116 Da) and its characteristic hydrogen bond donor count (2 vs. 1 for the free base) make it the preferred form for preparing calibration standards and quality control samples in bioanalytical method validation, because using the free base would introduce a 42.8% gravimetric error that would invalidate quantitative accuracy and precision assessments required under ICH M10 and FDA bioanalytical guidance .

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